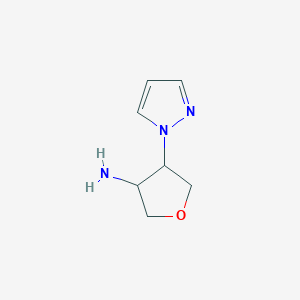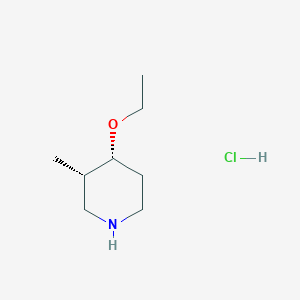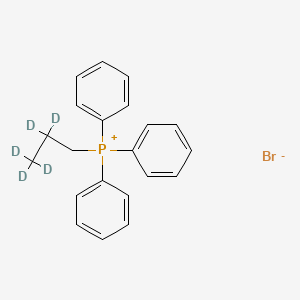
n-Propyltriphenylphosphonium-d5 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Propyltriphenylphosphonium-d5 Bromide is a stable isotope-labeled compound with the molecular formula C21H17D5BrP and a molecular weight of 390.32. It is an intermediate in the synthesis of Eicosapentaenoic Acid-d5, an important polyunsaturated fatty acid in the marine food chain. This compound is used in various scientific research applications, particularly in metabolic research, environmental studies, and clinical diagnostics.
Métodos De Preparación
The synthesis of n-Propyltriphenylphosphonium-d5 Bromide typically involves the reaction of triphenylphosphine with n-propyl bromide in the presence of a deuterium source. The reaction conditions include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A base such as potassium carbonate may be used to facilitate the reaction.
Industrial production methods are similar but are scaled up to meet the demand for research and commercial purposes. The process involves strict control of reaction parameters to ensure high purity and yield.
Análisis De Reacciones Químicas
n-Propyltriphenylphosphonium-d5 Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form new carbon-phosphorus bonds.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
n-Propyltriphenylphosphonium-d5 Bromide has several scientific research applications:
Metabolic Research: It is used as a stable isotope-labeled compound to study metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Mecanismo De Acción
The mechanism of action of n-Propyltriphenylphosphonium-d5 Bromide involves its role as an intermediate in various chemical reactions. It interacts with molecular targets through nucleophilic substitution, coupling, and other reactions. The pathways involved include the formation of new carbon-phosphorus bonds and the incorporation of deuterium into metabolic pathways.
Comparación Con Compuestos Similares
Similar compounds to n-Propyltriphenylphosphonium-d5 Bromide include:
Triphenylpropylphosphonium Bromide: Similar in structure but without the deuterium labeling.
Bromo(propyl)triphenylphosphorane: Another variant with slight structural differences.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for metabolic and environmental studies.
Propiedades
Fórmula molecular |
C21H22BrP |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentadeuteriopropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1/i1D3,2D2; |
Clave InChI |
XMQSELBBYSAURN-LUIAAVAXSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


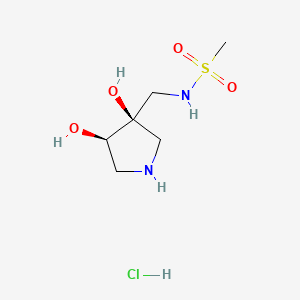


![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)



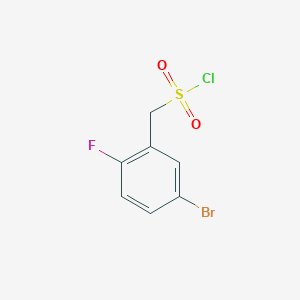
![3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12312365.png)
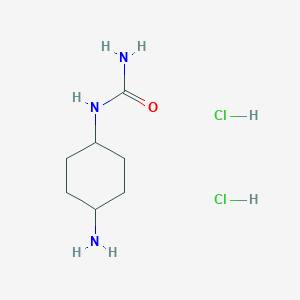

![(3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-11b-yl)methanol](/img/structure/B12312383.png)
